An In-Depth Technical Guide to the Physical Properties of 1-Tert-butoxybutane
An In-Depth Technical Guide to the Physical Properties of 1-Tert-butoxybutane
Introduction
1-Tert-butoxybutane, also known as butyl tert-butyl ether, is an asymmetrical ether with the chemical formula C₈H₁₈O.[1][2][3] As a colorless liquid, its utility in scientific research and industrial applications is primarily dictated by its physical and chemical properties.[1] This guide provides a comprehensive overview of the core physical characteristics of 1-tert-butoxybutane, offering valuable insights for researchers, chemists, and professionals in drug development who may utilize this compound as a solvent, reagent, or building block. The presence of a sterically bulky tert-butyl group significantly influences its reactivity and physical behavior, distinguishing it from its linear isomer, di-n-butyl ether.
Molecular and Chemical Identity
-
IUPAC Name: 1-[(2-methylpropan-2-yl)oxy]butane[4]
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Common Synonyms: Butyl tert-butyl ether, n-butyl tert-butyl ether[2][3][5]
Chemical Structure
The structure of 1-tert-butoxybutane features a central oxygen atom linking an n-butyl group and a tert-butyl group. This asymmetry and the steric hindrance imparted by the tert-butyl group are fundamental to its chemical behavior, particularly in reactions such as acid-catalyzed cleavage where the stability of the tertiary carbocation intermediate plays a directing role.[1]
Caption: Molecular structure of 1-tert-butoxybutane.
Physicochemical Properties
The physical properties of 1-tert-butoxybutane are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental design. It is important to note that some reported values in the literature show discrepancies, which are highlighted where applicable.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 124 °C (397.15 K) to 140.96 °C | [2][6] |
| Melting Point | -94 °C | [6] |
| Density | 0.7581 g/mL | [6] |
| Flash Point | 13.7 ± 10.2 °C | [1] |
| Solubility in Water | Not definitively reported. Ethers like MTBE are highly soluble (~50 g/L), but its isomer, 1-butoxybutane, is reported as insoluble. | [1] |
| Vapor Pressure | Data not readily available in cited literature. | N/A |
| Refractive Index | Data not readily available in cited literature. | N/A |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, distinguished by the prominent signal from the tert-butyl group.
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tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, expected to appear in the upfield region, typically between δ 1.0 and 1.5 ppm.[7][8] This signal is characteristic of the nine magnetically equivalent protons of the tert-butyl group.
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n-Butyl Protons (-OCH₂CH₂CH₂CH₃):
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-OCH₂-: A triplet adjacent to the ether oxygen, expected around δ 3.3-3.5 ppm.
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-CH₂CH₃: A triplet for the terminal methyl group, expected at approximately δ 0.9 ppm.
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Internal Methylene Groups (-CH₂CH₂-): Two multiplets for the two internal methylene groups of the n-butyl chain, expected between δ 1.3 and 1.7 ppm.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will clearly distinguish the unique carbon environments within the molecule.
-
tert-Butyl Carbons: Two distinct signals are expected: one for the quaternary carbon bonded to the oxygen (around δ 72-75 ppm) and another for the three equivalent methyl carbons (around δ 28-30 ppm).[8]
-
n-Butyl Carbons: Four distinct signals corresponding to the four carbons of the n-butyl chain, with the carbon attached to the oxygen appearing most downfield.
Infrared (IR) Spectroscopy
The IR spectrum is most useful for identifying the ether functional group and confirming the absence of other functionalities, such as the hydroxyl group of an alcohol precursor.
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C-O Stretch: A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹ is the most definitive feature of the ether linkage.[1]
-
C-H Stretch: Strong bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl groups.
-
Absence of O-H Stretch: Critically, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the successful formation of the ether and the consumption of any alcohol starting material.[8]
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers.[9] For an asymmetrical, sterically hindered ether like 1-tert-butoxybutane, the choice of nucleophile and electrophile is critical to maximize the yield of the desired substitution product and minimize the competing elimination reaction.
Caption: Williamson ether synthesis of 1-tert-butoxybutane.
Rationale for Reagent Selection
The Williamson synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[9] Therefore, two potential synthetic routes must be considered:
-
Route A: Sodium butoxide (from 1-butanol) + tert-butyl halide.
-
Route B: Potassium tert-butoxide + n-butyl halide.
Route B is generally preferred. Tertiary halides, like tert-butyl bromide, are highly prone to elimination (E2) reactions in the presence of a strong base such as an alkoxide.[10] Using a primary halide (n-butyl bromide) as the electrophile and the sterically hindered but potent nucleophile potassium tert-butoxide minimizes the competing elimination reaction, thereby favoring the desired Sₙ2 substitution to form 1-tert-butoxybutane.
Experimental Protocol
This protocol is a representative methodology based on the principles of the Williamson ether synthesis and should be performed with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Preparation: To the stirred solvent, carefully add potassium tert-butoxide (1.1 equivalents). Stir until it is fully dissolved.
-
Addition of Electrophile: Slowly add 1-bromobutane (1.0 equivalent) dropwise to the solution at room temperature using a syringe. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approximately 66 °C for THF) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.
-
Washing: Wash the combined organic extracts with a saturated brine solution to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation to yield pure 1-tert-butoxybutane.
Potential Applications in Drug Development
While direct applications of 1-tert-butoxybutane in pharmaceuticals are not extensively documented, its isomers and related ethers serve as important solvents and intermediates in drug synthesis.[1] For instance, dibutyl ether is used as a solvent in the preparation of intermediates for drugs like Prasugrel.[1] Given its physical properties—moderate boiling point, stability, and character as an ether—1-tert-butoxybutane could potentially be explored as:
-
A Reaction Solvent: For organic reactions requiring a relatively non-polar, aprotic medium with a specific boiling point.
-
An Extracting Agent: In workup procedures to isolate target compounds from aqueous media.
-
A Chemical Intermediate: The tert-butoxy group is a common protecting group in organic synthesis, although 1-tert-butoxybutane itself is not a standard reagent for this purpose.
Safety and Handling
1-tert-butoxybutane is a flammable liquid and should be handled with appropriate safety precautions.
-
Flammability: With a low flash point, it poses a fire risk.[1] Keep away from open flames, sparks, and heat sources. Use in a well-ventilated area.
-
Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere if possible.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1]
References
Click to expand
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MySkinRecipes. 1-(tert-butoxy)butane. [Link]
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Stenutz. 1-butoxybutane. [Link]
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NIST. 1-Tert-butoxybutane. [Link]
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University of Houston-Downtown. Williamson Ether Synthesis. [Link]
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NIST. 1-Tert-butoxybutane. [Link]
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NIST. 1-Tert-butoxybutane. [Link]
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PubChem. 1-Tert-butoxybutane. [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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